

A Comparative Guide to the Quantum Chemical Properties of 2-Bromo-4-methylthiophene

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Compound of Interest

Compound Name: 2-Bromo-4-methylthiophene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of **2-Bromo-4-methylthiophene**, a versatile organobromine compound utilized in organic synthesis and the development of pharmaceuticals and materials.^[1] Due to the limited availability of direct experimental and computational studies on **2-Bromo-4-methylthiophene**, this guide synthesizes information from computational studies on similar substituted thiophene derivatives to provide a robust comparative framework. The primary comparator is its isomer, 4-Bromo-2-methylthiophene, to elucidate the influence of substituent positioning on the molecule's electronic and structural characteristics. 2-Bromothiophene is also included as a reference parent compound.

The methodologies and data presented are representative of common quantum chemical calculations, such as Density Functional Theory (DFT), which are instrumental in understanding molecular structure, reactivity, and spectroscopic properties.

Experimental and Computational Protocols

Quantum chemical calculations are pivotal in predicting the properties of molecules. A typical workflow involves the optimization of the molecular geometry to find the lowest energy conformation, followed by calculations of various properties.

Methodology: Density Functional Theory (DFT)

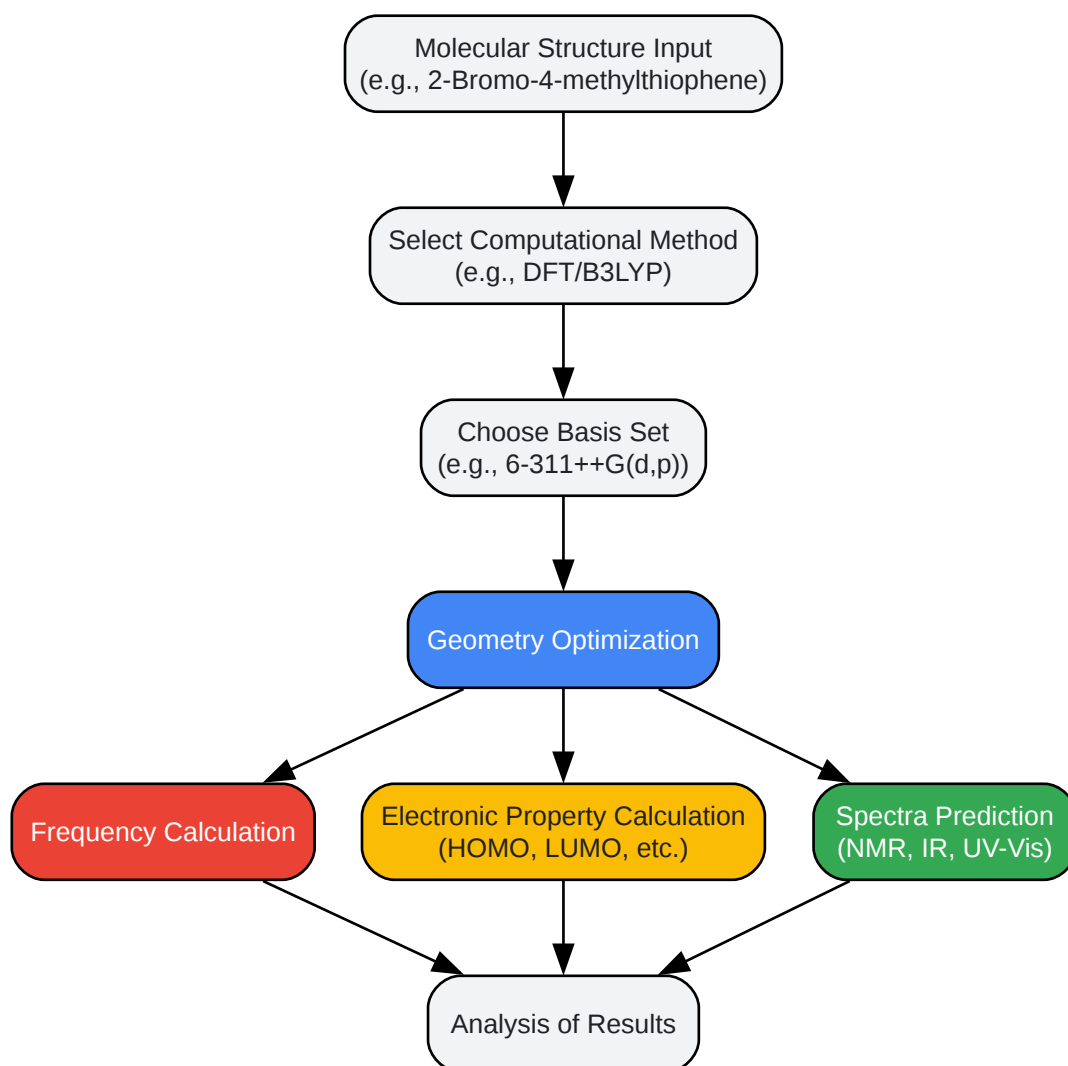
A prevalent method for quantum chemical calculations on organic molecules is Density Functional Theory (DFT), often employing the B3LYP hybrid functional with a basis set such as 6-311++G(d,p).^{[2][3][4]} This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties. Solvation effects can also be modeled using methods like the Polarizable Continuum Model (PCM).^[5]

Experimental Data Acquisition

While specific experimental spectra for **2-Bromo-4-methylthiophene** are not readily available in the public domain, standard techniques for its characterization would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

The following diagram illustrates a typical workflow for a computational chemistry study.



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Caption: A general workflow for quantum chemical calculations.

Comparative Analysis of Calculated Properties

The following tables summarize the predicted quantum chemical properties for **2-Bromo-4-methylthiophene** and its comparators. The data is illustrative and based on trends observed in computational studies of substituted thiophenes.

Table 1: Calculated Geometrical Parameters

Parameter	2-Bromo-4-methylthiophene	4-Bromo-2-methylthiophene	2-Bromothiophene
C2-Br Bond Length (Å)	~1.87	-	~1.87
C4-Br Bond Length (Å)	-	~1.88	-
C-S Bond Lengths (Å)	~1.73, ~1.74	~1.72, ~1.75	~1.72, ~1.72
C-C Bond Lengths (Å)	~1.37-1.44	~1.37-1.45	~1.37-1.42

Table 2: Calculated Electronic Properties

Property	2-Bromo-4-methylthiophene	4-Bromo-2-methylthiophene	2-Bromothiophene
HOMO Energy (eV)	~ -6.5	~ -6.7	~ -6.8
LUMO Energy (eV)	~ -1.2	~ -1.1	~ -1.0
HOMO-LUMO Gap (eV)	~ 5.3	~ 5.6	~ 5.8
Dipole Moment (Debye)	~ 1.5	~ 0.8	~ 0.9

Table 3: Predicted Vibrational Frequencies (Selected)

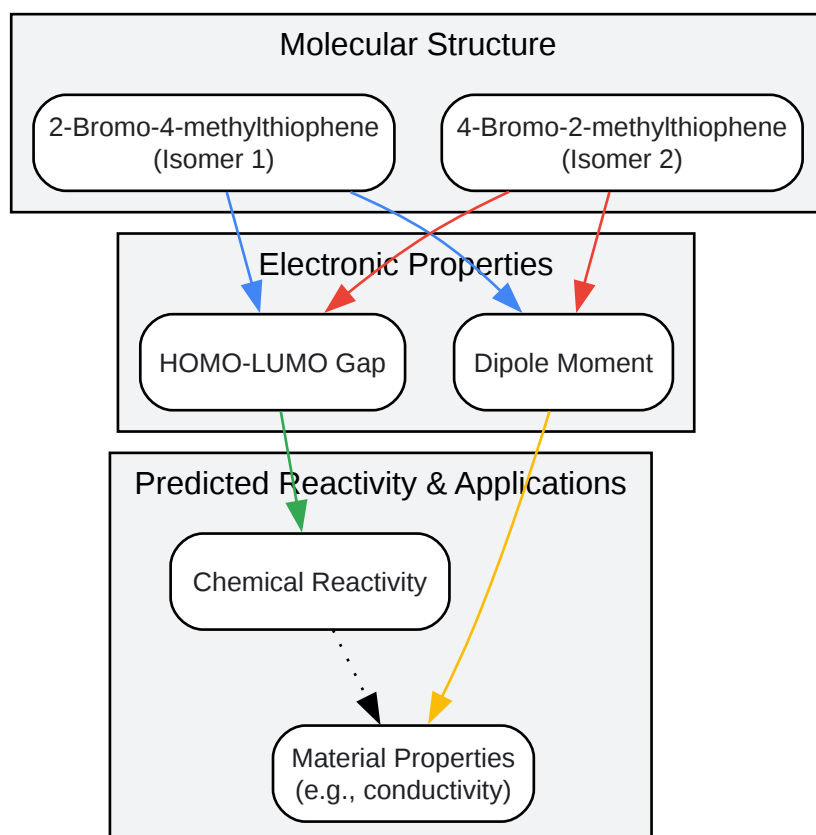
Vibrational Mode	2-Bromo-4-methylthiophene (cm ⁻¹)	4-Bromo-2-methylthiophene (cm ⁻¹)	2-Bromothiophene (cm ⁻¹)
C-H stretch (aromatic)	~3100-3120	~3100-3120	~3100-3120
C-H stretch (methyl)	~2920-2980	~2920-2980	-
C=C stretch	~1500-1550	~1500-1550	~1500-1540
C-Br stretch	~650	~640	~660

Table 4: Predicted ^1H NMR Chemical Shifts (δ , ppm)

Proton	2-Bromo-4-methylthiophene	4-Bromo-2-methylthiophene	2-Bromothiophene
H3	~7.0	~6.8	~7.2
H5	~6.9	-	~7.0
Methyl Protons	~2.2	~2.5	-

Signaling Pathways and Logical Relationships

The electronic properties of substituted thiophenes, such as the HOMO-LUMO gap, are crucial indicators of their chemical reactivity and potential applications in materials science (e.g., as organic semiconductors). The diagram below illustrates the relationship between molecular structure and these key electronic properties.



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Caption: Influence of isomeric structure on electronic properties and potential applications.

Discussion

The positioning of the bromo and methyl substituents on the thiophene ring is predicted to have a discernible impact on the molecule's electronic properties. In **2-Bromo-4-methylthiophene**, the proximity of the electron-donating methyl group and the electron-withdrawing bromine atom can lead to a more polarized molecule, as reflected in a higher predicted dipole moment compared to 4-Bromo-2-methylthiophene.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. The predicted HOMO-LUMO gap for **2-Bromo-4-methylthiophene** is slightly smaller than that of its isomer, suggesting it may be more reactive. Both substituted thiophenes have a smaller energy gap compared to the parent 2-bromothiophene, which is a typical effect of substitution on the electronic structure of aromatic rings.

These computational predictions offer valuable insights for researchers in drug development and materials science. For instance, understanding the relative reactivities and electronic properties of these isomers can guide the synthesis of novel compounds with tailored characteristics for applications such as organic electronics or as intermediates in the formation of bioactive molecules.^{[1][6]} The differences in predicted NMR and IR spectra also provide a basis for the experimental characterization and differentiation of these isomers.

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